molecular formula C22H27Cl2N5 B611395 TLR7/8 agonist-5d CAS No. 1620278-72-9

TLR7/8 agonist-5d

Cat. No.: B611395
CAS No.: 1620278-72-9
M. Wt: 432.39
InChI Key: HGYVUJMYZGWKQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TLR7/8 agonist-5d is a synthetic small-molecule compound designed to selectively activate Toll-like Receptors 7 and 8 (TLR7/8), which are key pattern recognition receptors expressed in the endosomes of immune cells such as dendritic cells, macrophages, and B cells . Upon binding, this compound triggers a robust signaling cascade via the MyD88 adaptor protein, leading to the activation of transcription factors like NF-κB and IRF7 . This activation induces the production of a Th1-type cytokine profile, including pro-inflammatory cytokines and type I interferons, effectively bridging the innate and adaptive immune systems . This agonist has significant research value in the field of oncology. It can remodel the tumor microenvironment by enhancing antigen-presenting cell (APC) function, promoting the infiltration and cytotoxic activity of CD8+ T cells, and reducing immunosuppressive cell populations . These mechanisms make it a promising candidate for use in cancer vaccine platforms and in combination therapies, where it can synergize with conventional treatments like chemotherapy, radiotherapy, and immune checkpoint inhibitors to enhance anti-tumor efficacy . Preclinical studies in models of glioblastoma and pancreatic ductal adenocarcinoma have shown that localized delivery of a TLR7/8 agonist can lead to tumor clearance, prolonged survival, and the establishment of protective immune memory . Furthermore, beyond oncology, this compound serves as a potent tool for studying B cell biology, as TLR7/8 activation can rapidly skew the antibody repertoire and drive B cell expansion and differentiation, underpinning its utility in vaccine adjuvant research for infectious diseases . This product is strictly For Research Use Only.

Properties

IUPAC Name

1-[[4-(aminomethyl)phenyl]methyl]-2-butylimidazo[4,5-c]quinolin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5.2ClH/c1-2-3-8-19-26-20-21(17-6-4-5-7-18(17)25-22(20)24)27(19)14-16-11-9-15(13-23)10-12-16;;/h4-7,9-12H,2-3,8,13-14,23H2,1H3,(H2,24,25);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZCFKIAMHQQAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)CN)C4=CC=CC=C4N=C2N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of TLR7/8 agonist-5d are Toll-like receptors 7 and 8 (TLR7/8) . These receptors are a large family of proteins expressed in immune cells and various tumor cells . TLR7/8 are located in the intracellular endosomes and participate in tumor immune surveillance . They play different roles in tumor growth and can be used as novel diagnostic biomarkers, progression and prognostic indicators, and immunotherapeutic targets for various tumors .

Mode of Action

this compound interacts with its targets by binding to and activating TLR7 and 8 . This stimulates antigen-presenting cells (APCs), including dendritic cells, after intratumoral administration . When dendritic cells are activated, they produce proinflammatory cytokines and activate cytotoxic T-lymphocyte (CTL) and B-lymphocyte immune responses . This may result in tumor cell lysis .

Pharmacokinetics

It has been suggested that the drug’s pharmacokinetics is linear and dose-proportional

Result of Action

The activation of TLR7/8 by the agonist leads to the induction of certain cytokines and chemokines . This can improve tumor therapy by activating T cell-mediated antitumor responses with both innate and adaptive immune responses . In addition, this compound can suppress tumor growth by remodeling the tumor microenvironment . It also markedly improves the antitumor activity of PD-1/PD-L1 blockade and leads to complete tumor regression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the tumor microenvironment can affect the action of this compound

Biochemical Analysis

Biological Activity

TLR7/8 agonists, including the compound TLR7/8 agonist-5d (often referred to as R848), have garnered significant attention in immunology and oncology due to their ability to activate immune responses. These compounds target Toll-like receptors (TLRs), which are crucial components of the innate immune system. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

TLR7 and TLR8 are pattern recognition receptors that respond to single-stranded RNA (ssRNA) and imidazoquinoline compounds such as R848. The activation of these receptors leads to a cascade of signaling events that enhance the immune response:

  • Cytokine Production : TLR7/8 agonists stimulate the production of pro-inflammatory cytokines such as TNF-α and IL-12 from antigen-presenting cells (APCs) .
  • Costimulatory Molecule Expression : These agonists upregulate costimulatory molecules (e.g., CD40) on dendritic cells, enhancing T cell activation .
  • Immune Cell Recruitment : They promote the recruitment of various immune cells, including dendritic cells and T cells, to sites of infection or tumor .

Therapeutic Applications

The therapeutic potential of TLR7/8 agonists has been explored in various contexts:

  • Cancer Immunotherapy : Studies have shown that R848 can remodel tumor microenvironments, enhance anti-tumor immunity, and improve survival rates in murine models of cancer, such as pancreatic ductal adenocarcinoma (PDAC) and lung cancer .
  • Neonatal Immunity : Research indicates that TLR8 agonists are particularly effective in activating neonatal APCs, which typically exhibit impaired responses to other TLR agonists . This suggests potential applications in neonatal vaccination strategies.
  • Chronic Infections : Given their ability to stimulate robust immune responses, TLR7/8 agonists may also be beneficial in treating chronic infections by enhancing host defenses.

Case Study 1: Pancreatic Ductal Adenocarcinoma

A study demonstrated that R848 treatment in murine models resulted in:

  • Reduced Tumor Burden : Significant decrease in tumor mass was observed.
  • Enhanced Immune Response : Increased infiltration of CD8+ T cells and decreased regulatory T cell frequency were noted.
  • Improved Survival : Mice treated with R848 exhibited nearly double the survival duration compared to controls .

Case Study 2: Lung Cancer Models

In another investigation involving lung cancer:

  • Tumor Growth Suppression : Intraperitoneal injection of R848 led to a marked reduction in tumor volume.
  • Altered Immune Composition : The treatment modified the immune cell composition within the tumor microenvironment, enhancing overall host immunity .

Data Tables

StudyModelKey Findings
PDACReduced tumor mass; improved survival; increased CD8+ T-cell activity.
Lung CancerDecreased tumor volume; enhanced immune response; altered immune composition.
NeonatesRobust TNF-α production in response to R848; unique efficacy compared to other TLR agonists.

Scientific Research Applications

Cancer Immunotherapy

Anti-Tumor Responses
Research has demonstrated that TLR7/8 agonist-5d can induce significant anti-tumor responses in various cancer models. For instance, studies involving murine models of pancreatic ductal adenocarcinoma have shown that treatment with TLR7/8 agonists leads to reduced tumor mass and enhanced immune cell infiltration, particularly CD8+ T cells, which are crucial for effective anti-tumor immunity .

Cachexia Management
In addition to its anti-tumor effects, this compound has been shown to attenuate cancer-associated cachexia. Mice treated with this compound exhibited improvements in behavioral and molecular manifestations of cachexia, leading to increased survival rates .

Vaccine Adjuvant

Enhancement of Immune Responses
this compound is being explored as a vaccine adjuvant due to its ability to enhance humoral and cellular immune responses. For example, formulations incorporating TLR7/8 agonists have been shown to improve the efficacy of vaccines by promoting strong germinal center responses and facilitating the activation of follicular helper T cells .

Hematopoietic Stem Cell Mobilization

Recent studies have indicated that systemic administration of TLR7/8 agonists can mobilize hematopoietic stem/progenitor cells from the bone marrow into circulation. This effect is associated with an increase in mature dendritic cells, which play a vital role in supporting immune responses .

Case Studies

Study Findings
Pancreatic Cancer Model (2019)Treatment with R848 (a TLR7/8 agonist) reduced tumor size and improved CD8+ T cell activity while alleviating cachexia symptoms.Supports the use of TLR7/8 agonists in managing pancreatic cancer and associated cachexia .
Lung Cancer Model (2022)R848 treatment led to prolonged survival and reduced tumor burden in lung cancer models by enhancing innate and adaptive immune responses.Suggests that early intervention with TLR7/8 agonists may optimize treatment outcomes in lung cancer .
Vaccine Adjuvant Study (2020)Incorporation of TLR7/8 agonists into liposome formulations enhanced immune responses without inducing type I interferon pathways.Highlights the potential of TLR7/8 agonists as effective adjuvants for vaccines targeting TH1 responses .

Challenges and Future Directions

Despite the promising applications of this compound, challenges remain regarding systemic toxicity and optimal delivery methods. Research is ongoing to develop nanoparticle formulations that can enhance the bioavailability and reduce side effects associated with these compounds . Additionally, understanding the specific mechanisms through which these agonists modulate immune responses will be crucial for their successful integration into clinical practice.

Comparison with Similar Compounds

Comparison with Similar TLR7/8 Agonists

Structural and Functional Classification

TLR7/8 agonists are categorized into two main structural classes: imidazoquinolines (e.g., R848, imiquimod) and oxoadenines (e.g., UM-3001, compound 7). Agonist-5d shares the imidazoquinoline core but differs in side-chain modifications that alter TLR7/8 binding affinity and cytokine induction (Table 1).

Table 1: Structural and Functional Comparison of Select TLR7/8 Agonists

Compound Class Key Structural Features TLR7/8 Specificity
Agonist-5d Imidazoquinoline C7-substituted alkyl chain Dual (TLR7 ≈ TLR8)
R848 (Resiquimod) Imidazoquinoline Unmodified ethyl side chain Dual (TLR7 > TLR8)
UM-3003 Lipidated IMQ Phospholipid tail for alum adsorption TLR7-biased
3M-052 Lipidated IMQ Lauric acid conjugation Dual (TLR7/8)
Compound 7 (Oxoadenine) Oxoadenine Piperidine-linked aliphatic chain TLR7-biased
Potency and Cytokine Profiles

Agonist-5d demonstrates intermediate potency compared to first- and second-generation agonists. Key findings from in vitro human PBMC assays include:

Table 2: Cytokine Induction Profiles (EC50 Values)

Compound IFNα (pM) TNFα (nM) IFNγ (nM) TLR7/8 Bias
Agonist-5d >10,000 2.5 3.0 TLR8-skewed
R848 1,000 1.0 1.5 Dual
UM-3001 500 0.8 1.2 TLR7-biased
Compound 7 50 0.5 0.7 TLR7-biased
  • Agonist-5d : Induces high TNFα/IFNγ but minimal IFNα, suggesting a proinflammatory TLR8-skewed profile .
  • Oxoadenines (e.g., Compound 7) : Exhibit 10–100x greater IFNα induction (TLR7-biased), critical for antiviral responses .
  • Lipidated agonists (e.g., UM-3003, 3M-052) : Reduced systemic toxicity via localized immune activation, enhancing adjuvant utility .
Mechanism of Action and Challenges
  • TLR7 vs. TLR8 Selectivity : Agonist-5d activates both receptors, but TLR8 dominance correlates with TNFα/IFNγ induction, whereas TLR7 activation drives IFNα .
  • Systemic Reactogenicity : Agonist-5d’s unmodified structure leads to rapid distribution, causing dose-limiting toxicity—a challenge addressed by lipidated derivatives (e.g., 3M-052) .
  • Species-Specific Activity: Murine TLR8 is unresponsive to imidazoquinolines, complicating translational studies .

Preparation Methods

Chromatographic Purification

  • Reverse-phase HPLC : C18 columns with acetonitrile/water gradients (0.1% TFA) resolve imidazoquinoline derivatives.

  • Ion-exchange chromatography : Removes excess counterions (e.g., Cl⁻) after salt formation.

Spectroscopic Confirmation

TechniqueKey FeaturesReference
1H NMR Aromatic protons (δ 7.5–8.5 ppm), imidazole protons (δ 6.5–7.2 ppm)
Mass Spectrometry Molecular ion [M+H]+ at m/z 432.39
FT-IR N-H stretches (3300 cm⁻¹), C=N (1600 cm⁻¹)

Formulation Strategies

To mitigate systemic toxicity and enhance target delivery, this compound is formulated as:

Nanoparticle Encapsulation

  • Cyclodextrin nanoparticles (CDNPs) : Adamantane-modified analogs (e.g., R848-Ad) show 90% encapsulation efficiency via guest-host interactions.

  • Cationic liposomes : DOEPC-based liposomes with 3M-052 (analog) achieve sustained release over 72 hours.

Aqueous Stability

This compound remains stable in DMSO for >6 months at -80°C but degrades rapidly in aqueous buffers (t1/2 <24 hours at 25°C). Lyophilization with cryoprotectants (e.g., trehalose) improves shelf life.

Preclinical Validation

Key findings from analogous compounds inform this compound’s potential applications:

Immune Activation

  • Dendritic cell maturation : R848-Ad (10 nM) upregulates CD86 in 60% of bone marrow-derived dendritic cells (BMDCs) within 48 hours.

  • Cytokine induction : Liposomal 3M-052 (50 μg/dose) increases IFN-γ by 15-fold in murine models.

Tumor Suppression

  • PDAC models : R848 reduces tumor mass by 40% and doubles survival in TLR7-positive stroma.

  • Combination therapies : Co-administration with anti-PD-1 antibodies synergistically enhances CD8+ T-cell infiltration .

Q & A

Q. What is the molecular mechanism by which TLR7/8 agonist-5d activates TLR7 and TLR8 signaling pathways?

this compound is a dual agonist that binds to the ligand-binding domains (LBDs) of TLR7 and TLR8, triggering MyD88/NF-κB and interferon regulatory factor (IRF) signaling cascades. This activation upregulates pro-inflammatory cytokines (e.g., TNF-α, IL-6) and type I interferons (IFN-α/β). Experimental validation includes luciferase reporter assays in HEK293 cells transfected with TLR7/8 and NF-κB/IRF-responsive promoters, alongside Western blotting for phosphorylated signaling intermediates .

Q. How can researchers design in vitro experiments to assess this compound activity in immune cells?

Key methodologies include:

  • Primary immune cell isolation : Use human peripheral blood mononuclear cells (PBMCs) or murine splenocytes to measure cytokine secretion (ELISA) or flow cytometry for activation markers (CD86, MHC-II).
  • Dose-response assays : Titrate agonist-5d (1 nM–10 μM) to determine EC50 values for cytokine induction (e.g., IL-12, IFN-γ).
  • Fluorophore conjugation : Covalently link agonist-5d to fluorescein isothiocyanate (FITC) to track cellular uptake via confocal microscopy, ensuring activity retention post-modification .

Q. What are the pharmacological properties of this compound, and how are IC50 values validated?

Agonist-5d exhibits IC50 values of ~50 nM (TLR7) and ~55 nM (TLR8) in HEK293 reporter assays. Validation requires:

  • Dose-response curves with reference agonists (e.g., Imiquimod for TLR7, Resiquimod for TLR8).
  • Selectivity profiling against other TLRs (e.g., TLR3, TLR9) to confirm specificity.
  • Cellular viability assays (e.g., MTT) to rule out cytotoxicity confounding activity .

Advanced Research Questions

Q. How does this compound influence CD8+ T-cell tumor infiltration and function in melanoma models?

Preclinical studies reveal that agonist-5d upregulates chemokines (CCL3, CCL5) and their receptors (CCR2, CCR5), enhancing CD8+ T-cell recruitment. Functional markers (PRF1, GZMB, IFNG) correlate with TLR7/8 expression (Spearman r >0.7, p<0.0001). Methodologies include:

  • Syngeneic melanoma models : Measure tumor volume and survival in WT vs. TLR7/8-KO mice.
  • Single-cell RNA-seq : Profile tumor-infiltrating lymphocytes (TILs) to map cytotoxic CD8+ subsets.
  • Multiplex IHC : Co-stain for CD8A, granzyme B, and TLR7/8 in patient tumor sections .

Q. What experimental strategies address contradictory findings in this compound-induced pro-tumorigenic vs. anti-tumor effects?

Contradictions arise from differential cell-type responses (e.g., TLR7/8 activation in dendritic cells vs. regulatory T cells). Approaches include:

  • Conditional knockout models : Myeloid-specific TLR7/8 deletion to isolate immune cell contributions.
  • Cytokine neutralization : Block IL-10 or TGF-β to assess impact on tumor progression.
  • Transcriptomic meta-analysis : Compare TCGA datasets (e.g., SKCM) to stratify patients by TLR7/8 expression and tumor mutational burden .

Q. How can pharmacophore modeling improve the design of next-generation TLR7/8 agonists?

Chemical feature-based pharmacophores derived from agonist-5d’s structure (e.g., imidazoquinoline core, hydrogen-bond acceptors) guide rational drug design. Steps include:

  • Homology modeling : Generate 3D structures of TLR7/8 LBDs using crystallographic templates.
  • Virtual screening : Query databases (e.g., ZINC15) for compounds matching the pharmacophore.
  • In silico docking : Rank candidates by binding affinity and synthetic accessibility .

Q. What methodologies validate species-specific differences in this compound responses?

Human TLR8 is responsive to agonist-5d, while murine TLR8 is not. Validation involves:

  • Cross-species transfection : Express human TLR8 in murine macrophages and measure IFN-α secretion.
  • PBMC vs. splenocyte assays : Compare cytokine profiles (e.g., IL-12p40 in humans vs. IL-12p70 in mice).
  • Chimeric receptor studies : Swap human/murine TLR8 transmembrane domains to identify functional regions .

Q. How can this compound be combined with checkpoint inhibitors to enhance anti-tumor efficacy?

Synergy studies use:

  • Orthotopic tumor models : Co-administer agonist-5d with anti-PD-1/CTLA-4 and quantify tumor regression.
  • Flow cytometry : Assess T-cell exhaustion markers (PD-1, TIM-3) and memory T-cell expansion.
  • Bulk RNA-seq : Identify upregulated pathways (e.g., IFN-γ signaling, antigen presentation) .

Methodological Considerations

Q. How should researchers interpret gene expression data linking TLR7/8 to immune biomarkers in bulk RNA-seq datasets?

Bulk RNA-seq conflates tumor, stromal, and immune cell signals. Mitigate via:

  • Deconvolution algorithms (e.g., CIBERSORTx): Estimate immune cell proportions using reference profiles.
  • Spatial transcriptomics : Map TLR7/8 expression to tumor regions rich in CD8+ T cells or dendritic cells.
  • Single-cell ATAC-seq : Identify chromatin accessibility at TLR7/8 loci in distinct immune subsets .

Q. What controls are essential for in vitro assays measuring this compound activity?

Include:

  • Negative controls : TLR7/8-deficient HEK293 cells or competitive inhibitors (e.g., TLR7/8 antagonist 2).
  • Reference agonists : Resiquimod (TLR7/8) and Poly(I:C) (TLR3) to benchmark potency.
  • Endotoxin testing : Confirm agonist-5d preparations are LPS-free via Limulus amebocyte lysate assay .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TLR7/8 agonist-5d
Reactant of Route 2
TLR7/8 agonist-5d

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.